2-hydroxy-2-thiophen-3-ylacetonitrile
Description
2-Hydroxy-2-thiophen-3-ylacetonitrile is a nitrile-functionalized organosulfur compound featuring a thiophene ring substituted at the 3-position with a hydroxy group and an acetonitrile moiety attached to the same carbon. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electron-withdrawing nitrile group, the hydrogen-bonding capability of the hydroxyl group, and the aromatic thiophene system.
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2-hydroxy-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C6H5NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H |
InChI Key |
VQBQLZSERGUMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy-2-thiophen-3-ylacetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of (S)-hydroxynitrile lyase from Manihot esculenta to produce the optically active cyanohydrin .
Industrial Production Methods: Industrial production methods for hydroxy-thiophen-3-yl-acetonitrile are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-2-thiophen-3-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-hydroxy-2-thiophen-3-ylacetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of hydroxy-thiophen-3-yl-acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of 2-hydroxy-2-thiophen-3-ylacetonitrile with analogous thiophene derivatives:
Key Observations :
- Replacement of –OH with –COOH (as in 2-cyano-2-thiophen-3-ylacetic acid) increases acidity and alters solubility profiles.
Computational and Experimental Insights
Thermochemical Properties : Becke’s three-parameter functional (B3LYP) and Colle-Salvetti correlation-energy models have been used to calculate bond dissociation energies and electron densities. These studies suggest that the hydroxyl group stabilizes the compound via intramolecular hydrogen bonding, reducing its reactivity toward electrophiles compared to 2-thiopheneacetonitrile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
